molecular formula C16H16FNO2 B5277533 2-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide

2-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide

Cat. No.: B5277533
M. Wt: 273.30 g/mol
InChI Key: OBDQORLIEHBZCQ-UHFFFAOYSA-N
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Description

2-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide is an organic compound with the molecular formula C14H12FNO2 It is a derivative of benzamide, featuring a fluorine atom and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 1-(4-methoxyphenyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-N-[1-(4-methoxyphenyl)ethyl]benzamide.

    Reduction: Formation of 2-fluoro-N-[1-(4-methoxyphenyl)ethyl]amine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s binding affinity to enzymes or receptors. The benzamide moiety can interact with proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-[1-(4-hydroxyphenyl)ethyl]benzamide
  • 2-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide
  • 2-fluoro-N-[1-(4-methoxyphenyl)ethyl]aniline

Uniqueness

2-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide is unique due to the presence of both a fluorine atom and a methoxyphenyl group. This combination can enhance its chemical stability and biological activity compared to similar compounds. The fluorine atom can increase the compound’s lipophilicity, potentially improving its ability to cross biological membranes.

Properties

IUPAC Name

2-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-11(12-7-9-13(20-2)10-8-12)18-16(19)14-5-3-4-6-15(14)17/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDQORLIEHBZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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